molecular formula C16H12ClNO2 B14284433 2-(3-chloro-2-methylphenyl)-4H-isoquinoline-1,3-dione CAS No. 126070-11-9

2-(3-chloro-2-methylphenyl)-4H-isoquinoline-1,3-dione

Cat. No.: B14284433
CAS No.: 126070-11-9
M. Wt: 285.72 g/mol
InChI Key: KFNZYTDHBZLDPN-UHFFFAOYSA-N
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Description

2-(3-chloro-2-methylphenyl)-4H-isoquinoline-1,3-dione is an organic compound with a complex structure that includes a chloro-substituted phenyl ring and an isoquinoline dione moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-chloro-2-methylphenyl)-4H-isoquinoline-1,3-dione typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which involves the coupling of a boronic acid derivative with a halogenated aromatic compound in the presence of a palladium catalyst . The reaction conditions often include the use of a base, such as potassium carbonate, and a solvent like toluene or ethanol.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature and pressure, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

2-(3-chloro-2-methylphenyl)-4H-isoquinoline-1,3-dione can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can convert the dione moiety to a diol.

    Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinone derivatives, while reduction can produce diols.

Scientific Research Applications

2-(3-chloro-2-methylphenyl)-4H-isoquinoline-1,3-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(3-chloro-2-methylphenyl)-4H-isoquinoline-1,3-dione involves its interaction with specific molecular targets. For instance, it may inhibit enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The pathways involved can include inhibition of cyclooxygenase (COX) enzymes, leading to reduced production of prostaglandins and inflammation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(3-chloro-2-methylphenyl)-4H-isoquinoline-1,3-dione is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. Its isoquinoline dione moiety is particularly noteworthy for its potential interactions with biological targets.

Properties

CAS No.

126070-11-9

Molecular Formula

C16H12ClNO2

Molecular Weight

285.72 g/mol

IUPAC Name

2-(3-chloro-2-methylphenyl)-4H-isoquinoline-1,3-dione

InChI

InChI=1S/C16H12ClNO2/c1-10-13(17)7-4-8-14(10)18-15(19)9-11-5-2-3-6-12(11)16(18)20/h2-8H,9H2,1H3

InChI Key

KFNZYTDHBZLDPN-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC=C1Cl)N2C(=O)CC3=CC=CC=C3C2=O

Origin of Product

United States

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